5-bromo-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]furan-2-carboxamide
Description
5-Bromo-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]furan-2-carboxamide is a brominated furan-2-carboxamide derivative featuring a dimethylaminoethyl side chain substituted with a furan-2-yl group. The dimethylamino group enhances solubility and basicity, while the furan rings may participate in π-π stacking or hydrogen bonding interactions .
Properties
IUPAC Name |
5-bromo-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2O3/c1-16(2)9(10-4-3-7-18-10)8-15-13(17)11-5-6-12(14)19-11/h3-7,9H,8H2,1-2H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMIYGOGTEFYCKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C1=CC=C(O1)Br)C2=CC=CO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]furan-2-carboxamide typically involves multi-step organic reactionsThe final step involves the formation of the carboxamide group under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
5-bromo-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]furan-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-bromo-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]furan-2-carboxamide involves its interaction with specific molecular targets. The dimethylamino group and furan rings play a crucial role in binding to target proteins or enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
a) 5-Bromo-N-{2-[4-(Dimethylamino)Phenyl]-2-(4-Methylpiperazin-1-yl)Ethyl}Furan-2-Carboxamide ()
- Molecular Formula : C₂₀H₂₇BrN₄O₂
- Molecular Weight : 435.36 g/mol
- Key Differences: Replaces the furan-2-yl group with a 4-(dimethylamino)phenyl moiety and introduces a 4-methylpiperazinyl group.
- Implications: The piperazine enhances basicity and water solubility, while the dimethylaminophenyl group may improve membrane permeability. This compound’s increased nitrogen content could favor interactions with biological targets like ion channels or enzymes .
b) 5-Bromo-N-(2,2,2-Trichloro-1-((3-Toluidinocarbothioyl)Amino)Ethyl)Furan-2-Carboxamide ()
- Molecular Formula : C₁₇H₁₅BrCl₃N₃O₂S
- Molecular Weight : 515.59 g/mol
- Key Differences : Incorporates a trichloroethyl group and a thiourea-linked 3-toluidine substituent.
- The thiourea moiety may confer metal-binding properties or alter metabolic stability .
Aromatic Ring Modifications
a) 5-Bromo-N-[3-(Quinoxalin-2-yl)Phenyl]Furan-2-Carboxamide ()
- Molecular Formula : C₁₉H₁₂BrN₃O₂
- Molecular Weight : 410.22 g/mol
- Key Differences: Replaces the dimethylaminoethyl side chain with a quinoxalinyl-substituted phenyl group.
- Implications: The quinoxaline moiety introduces planar aromaticity, which could enhance DNA intercalation or kinase inhibition. This modification may shift the compound’s activity toward anticancer or antimicrobial applications .
b) 5-Bromo-N-[4-(Prop-2-en-1-yloxy)Phenyl]Furan-2-Carboxamide ()
- Molecular Formula: C₁₄H₁₂BrNO₃
- Molecular Weight : 322.15 g/mol
- Key Differences: Features a propenyloxyphenyl group instead of the ethylamino side chain.
- This derivative could serve as a precursor for further functionalization .
Pharmacologically Relevant Analogs
a) Ranitidine Derivatives ()
- Example: N-[2-[[[5-[(Dimethylamino)Methyl]Furan-2-yl]Methyl]Sulphanyl]Ethyl]-2-Nitroacetamide
- Key Differences: Shares the dimethylamino-furan motif but includes a nitroacetamide and sulfanyl group.
- However, the target compound lacks the sulfanyl and nitro groups, which are critical for ranitidine’s gastric acid suppression .
Comparative Physicochemical Data
Biological Activity
5-bromo-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]furan-2-carboxamide is an organic compound that has garnered attention for its potential biological activities. This compound features a furan ring substituted with a bromine atom and a dimethylaminoethyl group, which enhances its ability to interact with biological systems. The following sections will detail its synthesis, biological activity, mechanisms of action, and comparative analysis with similar compounds.
Synthesis
The synthesis of this compound involves several steps:
- Bromination : The furan-2-carboxamide is treated with a brominating agent like N-bromosuccinimide (NBS) in dichloromethane to introduce the bromine atom at the 5-position of the furan ring.
- Amidation : The brominated intermediate is then reacted with 2-(dimethylamino)ethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in drug development.
- Anticancer Properties : The compound has shown potential in inhibiting cancer cell proliferation in vitro, indicating its possible role as an anticancer agent .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Inhibition of cancer cell proliferation | |
| Enzyme Interaction | Modulation of enzyme activities |
The mechanism by which this compound exerts its biological effects involves several pathways:
- Cell Membrane Penetration : The dimethylaminoethyl group enhances the compound's ability to penetrate cell membranes, facilitating its interaction with intracellular targets.
- Enzyme Modulation : The furan ring and bromine atom can interact with various enzymes and receptors, potentially modulating key biological pathways involved in cell growth and survival .
Case Studies
Several case studies have highlighted the efficacy of this compound in various biological assays:
- Antimicrobial Testing : In vitro tests demonstrated that this compound exhibited significant antimicrobial activity against several bacterial strains, surpassing traditional antibiotics in some cases.
- Cancer Cell Line Studies : Research on human cancer cell lines revealed that treatment with this compound resulted in decreased cell viability and induced apoptosis, suggesting its potential as a therapeutic agent against cancer .
Comparative Analysis
When compared to similar compounds, such as 5-bromo-N-[2-(dimethylamino)ethyl]pyrimidine-2-carboxamide and 5-bromo-N-[2-(dimethylamino)ethyl]benzofuran-2-carboxamide, this compound stands out due to its unique furan structure which imparts distinct electronic properties influencing its reactivity and biological interactions.
Table 2: Comparison with Similar Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 5-bromo-N-[2-(dimethylamino)ethyl]pyrimidine-2-carboxamide | Pyrimidine ring | Different electronic properties |
| 5-bromo-N-[2-(dimethylamino)ethyl]benzofuran-2-carboxamide | Benzofuran ring | Altered solubility and reactivity |
| This compound | Furan ring | Enhanced membrane penetration |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
